3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate

GABA-A receptor modulation Neurosteroid pharmacology Structure-activity relationship

3beta,11beta,17,21-Tetrahydroxy-5beta-pregnan-20-one 21-Acetate (CAS 4047-40-9, MW 408.53, C23H36O6, also termed 3β-Tetrahydrocortisol 21-Acetate) is a synthetic pregnane steroid belonging to the tetrahydrocortisol (THF) family. It is a cortisol derivative characterized by a 5β-reduced A-ring, four hydroxyl substituents at positions 3β, 11β, 17, and 21, and an acetyl ester at the 21-hydroxyl.

Molecular Formula C23H36O6
Molecular Weight 408.5 g/mol
Cat. No. B12289195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate
Molecular FormulaC23H36O6
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O
InChIInChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3
InChIKeyOJUZFZGYANUVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3beta,11beta,17,21-Tetrahydroxy-5beta-pregnan-20-one 21-Acetate: A Defined 3β-Epimeric Tetrahydrocortisol Acetate for Cortisol Metabolite Research & Synthesis


3beta,11beta,17,21-Tetrahydroxy-5beta-pregnan-20-one 21-Acetate (CAS 4047-40-9, MW 408.53, C23H36O6, also termed 3β-Tetrahydrocortisol 21-Acetate) is a synthetic pregnane steroid belonging to the tetrahydrocortisol (THF) family . It is a cortisol derivative characterized by a 5β-reduced A-ring, four hydroxyl substituents at positions 3β, 11β, 17, and 21, and an acetyl ester at the 21-hydroxyl. The compound is employed as a protected intermediate in the synthesis of steroid metabolites and as a research tool to study the stereochemical determinants of corticosteroid recognition [1].

Why the 3β-Epimer and 21-Acetate Ester of Tetrahydrocortisol Cannot Be Substituted with Generic Alternatives


The biological activity of A-ring reduced steroids is exquisitely sensitive to the configuration at C3. While 3α-hydroxy-5β-pregnane steroids are well-documented positive allosteric modulators of the GABAA receptor, their 3β-hydroxy counterparts act as functional antagonists, producing either blockade of 3α-steroid potentiation or direct inhibition of GABA-elicited currents [1]. The 21-acetate ester further distinguishes this compound from the free 21-alcohol: the ester modifies hydrogen-bond donor count, logP, and metabolic lability, leading to altered physicochemical handling in both analytical and biological systems . Consequently, substitution with the 3α-epimer or the des-acetyl 21-hydroxy form will yield fundamentally different pharmacological profiles and cannot produce the same experimental outcomes.

Quantitative Differentiation Evidence for 3beta,11beta,17,21-Tetrahydroxy-5beta-pregnan-20-one 21-Acetate


3β-Hydroxy Configuration: Functional Antagonism at GABAA Receptors vs. 3α-Positive Modulation

A patent study evaluating 3, 20, and 21-position acetates on the 5β-pregnane scaffold demonstrates that 3β,5β-steroids such as 5β-pregnan-3β,21-diol-20-one 21-acetate act as partial blockers of GABA-mediated chloride flux, in contrast to 3α,5β-steroids which potentiate GABAA receptor currents [1]. The 3β-configuration converts the steroid from a positive allosteric modulator into a functional antagonist: the patent explicitly states that 3β-5β-steroids 'are capable of partially inhibiting the direct GABA response on the GABA-A receptor' [1]. While the quantitative IC50 for the exact 3β,11β,17,21-tetrahydroxy derivative has not been reported, the class of 3β-hydroxy-5β-pregnane steroids shows consistent GABAA antagonism across multiple structural variations [1].

GABA-A receptor modulation Neurosteroid pharmacology Structure-activity relationship

21-Acetate Ester Modulates Calculated Lipophilicity Relative to the Free 21-Alcohol

The 21-acetyl ester alters the partition coefficient compared to the parent 21-hydroxy compound. The predicted logP (octanol/water) for 3β,11β,17,21-tetrahydroxy-5β-pregnan-20-one 21-acetate is 2.224 , whereas the corresponding free 21-alcohol (3β,11β,17,21-tetrahydroxy-5β-pregnan-20-one, CAS 15734-50-6) shows a predicted logP of 2.5 [1]. The 0.276 log unit decrease introduced by the acetate ester, rather than the increase typical of simple hydroxyl acetylation, reflects the polar contribution of the ester carbonyl interacting with the adjacent 17β-hydroxy and 20-keto groups [REFS-1, REFS-2]. This reversal of expected lipophilicity trend means the acetate form may exhibit different passive membrane permeability and protein binding compared to the free alcohol.

Physicochemical properties Lipophilicity Drug-like properties

C3 Epimer Separation Demonstrated by Liquid Chromatography-Mass Spectrometry

A validated LC-MS method for tetrahydrocorticosterone isomers demonstrates that 3β-hydroxy epimers elute at distinctly different retention times from their 3α-hydroxy counterparts under reversed-phase conditions [1]. Higashi et al. (2007) achieved baseline separation of all four tetrahydrocorticosterone isomers (3α,5α-; 3β,5α-; 3α,5β-; and 3β,5β-THB) after dinitrobenzoyl derivatization, with the 3β,5β-isomer showing a unique retention time distinct from the 3α,5β-isomer [1]. Although the separation was performed on tetrahydrocorticosterone rather than tetrahydrocortisol, the identical A/B ring junction stereochemistry (5β) and C3 epimerism predict that 3β-Tetrahydrocortisol 21-Acetate will similarly resolve from its 3α-epimer in reversed-phase LC systems.

Analytical chemistry Chromatographic separation Steroid epimer quantification

21-Acetate as a Protected Hydroxyl for Regioselective Synthetic Transformations

The 21-acetate ester serves as a protecting group for the primary 21-hydroxyl, enabling selective chemical manipulation at the 3β, 11β, and 17 positions. Harnik (1963) established synthetic routes to 21-acetoxy pregnane derivatives, demonstrating that the acetate can be installed and subsequently removed under mild alkaline conditions without affecting the other hydroxyls [1]. This contrasts with the free 21-hydroxy form, which would require selective protection before any transformation at other positions. In steroid metabolite synthesis, the 21-acetate is a key intermediate for the preparation of 3- and 21-monosulfates of tetrahydrocorticosteroids [2].

Chemical synthesis Protecting group strategy Steroid derivatization

Research & Industrial Application Scenarios for 3beta,11beta,17,21-Tetrahydroxy-5beta-pregnan-20-one 21-Acetate


GABAA Receptor Antagonist Probe Development

Neuroscience laboratories investigating negative modulation of GABAA receptors can employ this 3β-epimer as a tool compound to block endogenous 3α-steroid potentiation [1]. Unlike the 3α-isomer, which enhances GABA currents, the 3β-configuration is expected to produce functional antagonism [1], enabling studies of neurosteroid withdrawal, stress-related GABA dysfunction, and validation of GABAA receptor modulating steroid antagonists (GAMSAs).

Internal Standard for Steroid Metabolite Quantification

Bioanalytical laboratories developing LC-MS/MS methods for cortisol metabolite profiling in urine, plasma, or tissue can use this 3β-epimer as a chromatographically distinct internal standard [2]. The demonstrated separation of 3β from 3α epimers in reversed-phase LC systems [2] ensures accurate quantification of endogenous tetrahydrocortisol without interference from the co-eluting natural 3α-epimer.

Protected Synthetic Intermediate for Steroid Conjugate Synthesis

Synthetic chemistry groups preparing sulfated, glucuronidated, or otherwise conjugated tetrahydrocortisol derivatives can use the 21-acetate form as a precursor [3]. The acetate protects the 21-hydroxyl during transformations at C3 or C11, allowing regioselective modification [3]. This strategy eliminates an extra protection/deprotection step, reducing synthetic complexity and improving overall yield of target conjugates [3].

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